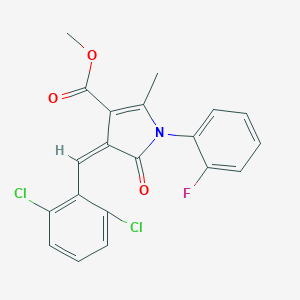
methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as DCMF, is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. DCMF belongs to the class of pyrrole derivatives and has been extensively studied for its biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The exact mechanism of action of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and modulate the immune response. methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have anti-microbial properties and can inhibit the growth of various bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its ease of synthesis. methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized using relatively simple procedures and is readily available. Additionally, methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its biological activities, making it an attractive candidate for further research. However, one of the limitations of using methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
将来の方向性
There are several future directions for research on methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the exact mechanism of action of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential as a therapeutic agent. Additionally, the anti-inflammatory and anti-microbial properties of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate warrant further investigation. Finally, the potential side effects of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate need to be studied in detail to determine its safety for use in humans.
In conclusion, methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it an attractive candidate for further research. The ease of synthesis and availability of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate make it an attractive candidate for lab experiments. However, further studies are needed to determine its exact mechanism of action, potential side effects, and safety for use in humans.
合成法
The synthesis of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 2,6-dichlorobenzaldehyde and 2-fluoroacetophenone with ethyl acetoacetate in the presence of piperidine as a catalyst. The resulting product is then treated with methyl iodide and sodium hydroxide to obtain the final compound. The synthesis of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is relatively simple and can be carried out in a laboratory setting with ease.
科学的研究の応用
Methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-cancer properties, including its ability to induce apoptosis in cancer cells and inhibit tumor growth. methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also shown promising results in the treatment of inflammation and microbial infections. Its ability to modulate the immune response has also been studied in detail.
特性
製品名 |
methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
分子式 |
C20H14Cl2FNO3 |
分子量 |
406.2 g/mol |
IUPAC名 |
methyl (4Z)-4-[(2,6-dichlorophenyl)methylidene]-1-(2-fluorophenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H14Cl2FNO3/c1-11-18(20(26)27-2)13(10-12-14(21)6-5-7-15(12)22)19(25)24(11)17-9-4-3-8-16(17)23/h3-10H,1-2H3/b13-10- |
InChIキー |
TZPSYOPGIAPSAG-RAXLEYEMSA-N |
異性体SMILES |
CC1=C(/C(=C/C2=C(C=CC=C2Cl)Cl)/C(=O)N1C3=CC=CC=C3F)C(=O)OC |
SMILES |
CC1=C(C(=CC2=C(C=CC=C2Cl)Cl)C(=O)N1C3=CC=CC=C3F)C(=O)OC |
正規SMILES |
CC1=C(C(=CC2=C(C=CC=C2Cl)Cl)C(=O)N1C3=CC=CC=C3F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298927.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298928.png)
![ethyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B298931.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298934.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298936.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298937.png)
![5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298939.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298940.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298942.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298944.png)
![(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298945.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298946.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298947.png)